FCE 27473
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FCE 27473 typically involves the hydroxylation of androsta-1,4-diene-3,17-dione. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes, where microorganisms are used to convert precursor steroids into the desired product . This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
FCE 27473 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of the original compound . These derivatives often exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
FCE 27473 has several scientific research applications:
Mechanism of Action
The mechanism of action of FCE 27473 involves its interaction with specific molecular targets and pathways. As an aromatase inhibitor, it binds to the aromatase enzyme, preventing the conversion of androgens to estrogens . This inhibition can lead to decreased estrogen levels, which is beneficial in the treatment of estrogen-dependent conditions such as breast cancer .
Comparison with Similar Compounds
Similar Compounds
Exemestane: A steroidal aromatase inhibitor with a similar structure and mechanism of action.
1,4-Androstadiene-3,17-dione: A prohormone that converts to active steroids through enzymatic processes.
11α-Hydroxyandrosta-1,4-diene-3,17-dione: A hydroxylated derivative with distinct biological activities.
Uniqueness
FCE 27473 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties . This compound’s ability to inhibit aromatase and its potential therapeutic applications make it a valuable subject of scientific research .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-6-hydroxy-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-18-7-5-12(22)9-16(18)20(24,11-21)10-13-14-3-4-17(23)19(14,2)8-6-15(13)18/h5,7,9,13-15,21,24H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQZWPXWZWALLC-YCNUYBHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857779 | |
Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184972-11-0 | |
Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-6-(hydroxymethyl)androsta-1,4-diene-3,17-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP9BS6R75R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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